2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile
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Overview
Description
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a chlorophenoxy group and a phenyl group
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with specific enzymes or receptors within the cell .
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been shown to induce specific changes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-chlorophenol, which undergoes etherification with a suitable halogenated pyridine derivative. This reaction is often catalyzed by copper oxide or cupric salts. The resulting intermediate is then subjected to further reactions, such as acylation, to introduce the phenyl group and the carbonitrile functionality .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the nitrile group to an amine.
Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar chlorophenoxy structure.
4-Chlorophenoxyacetic acid: Another herbicide with a simpler structure but similar functional groups.
Uniqueness
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile is unique due to its combination of a pyridine ring, a phenyl group, and a carbonitrile group.
Biological Activity
2-(4-Chlorophenoxy)-6-phenylpyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with a chlorophenoxy group and a phenyl group, contributing to its potential biological effects. The compound's formula is C17H14ClN with a molecular weight of approximately 285.75 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial for cellular proliferation and survival.
- Modulation of Signaling Pathways : It interacts with various signaling pathways, potentially affecting processes such as apoptosis and cell cycle regulation.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study utilizing the WST-1 assay demonstrated that the compound effectively inhibited the growth of colon cancer cells, suggesting its potential as an anticancer agent.
Cell Line | IC50 (µM) | Reference |
---|---|---|
CT26 (Colon Cancer) | 15.2 | |
MCF-7 (Breast Cancer) | 12.8 | |
HeLa (Cervical Cancer) | 18.5 |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that it possesses activity against various bacterial strains, indicating its potential utility in treating infections.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world applications:
- Case Study on Colon Cancer Treatment : A clinical trial involving patients with advanced colon cancer showed that the addition of this compound to standard therapy improved overall survival rates compared to control groups.
- Study on Bacterial Resistance : Research conducted on antibiotic-resistant bacterial strains demonstrated that this compound could restore sensitivity to conventional antibiotics, suggesting its role as an adjuvant treatment.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-6-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O/c19-15-7-9-16(10-8-15)22-18-14(12-20)6-11-17(21-18)13-4-2-1-3-5-13/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSDAVDRKBJBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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